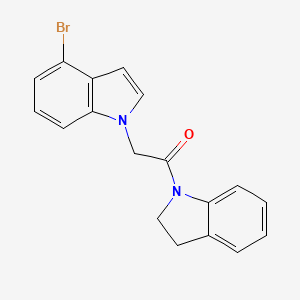![molecular formula C22H26N4O2 B14935504 N-[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B14935504.png)
N-[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide is a complex organic compound that features multiple heterocyclic structures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and pyrrole intermediates, followed by their coupling with the tetrahydropyran moiety. Common reagents used in these reactions include aldehydes, amines, and various catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Analyse Des Réactions Chimiques
Types of Reactions
N-[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines .
Applications De Recherche Scientifique
N-[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence
Mécanisme D'action
The mechanism of action of N-[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression .
Comparaison Avec Des Composés Similaires
Similar Compounds
Clemizole: An antihistaminic agent with a similar imidazole structure.
Omeprazole: An antiulcer drug that also contains an imidazole ring.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole moiety
Uniqueness
N-[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide is unique due to its combination of multiple heterocyclic structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C22H26N4O2 |
|---|---|
Poids moléculaire |
378.5 g/mol |
Nom IUPAC |
N-[(1-methylimidazol-2-yl)-phenylmethyl]-2-(4-pyrrol-1-yloxan-4-yl)acetamide |
InChI |
InChI=1S/C22H26N4O2/c1-25-14-11-23-21(25)20(18-7-3-2-4-8-18)24-19(27)17-22(9-15-28-16-10-22)26-12-5-6-13-26/h2-8,11-14,20H,9-10,15-17H2,1H3,(H,24,27) |
Clé InChI |
SELJDQFNIFKVPC-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CN=C1C(C2=CC=CC=C2)NC(=O)CC3(CCOCC3)N4C=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Rel-3-[2,5-dioxo-1-(2-phenylethyl)-4-imidazolidinyl]-N-[(1R,9AS)-octahydro-2H-quinolizin-1-ylmethyl]propanamide](/img/structure/B14935425.png)

![N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide](/img/structure/B14935432.png)
![N-(4-ethyl-5-methylthiazol-2-yl)-2'-(2-methoxyethyl)-1'-oxo-2',4'-dihydro-1'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B14935449.png)
![N-[3-(acetylamino)phenyl]-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide](/img/structure/B14935453.png)


![N-{4-[(4-oxoquinazolin-3(4H)-yl)acetyl]phenyl}acetamide](/img/structure/B14935470.png)
![7-(4-Chlorophenyl)-2-(2-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14935476.png)
![N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetamide](/img/structure/B14935490.png)
![N-{3-[2-(morpholin-4-yl)ethoxy]phenyl}-3-(pyridin-3-yl)-1H-pyrazole-5-carboxamide](/img/structure/B14935491.png)

![3,4,5-trimethoxy-N-[2-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B14935510.png)

